Iron(iii)methacrylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94275-77-1 |
|---|---|
Molecular Formula |
C12H18FeO6 |
Molecular Weight |
314.11 g/mol |
IUPAC Name |
iron;tris(2-methylprop-2-enoic acid) |
InChI |
InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
InChI Key |
OPAZTINKEZESAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe] |
Synonyms |
IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3 |
Origin of Product |
United States |
Synthesis and Derivatization of Iron Methacrylate Compounds
Methodologies for the Synthesis of Iron(II) and Iron(III) Methacrylate (B99206) Complexes
The synthesis of iron methacrylate species can be achieved through both aqueous and non-aqueous pathways, with the choice of method influencing the resulting product's composition and structure.
Aqueous and Non-Aqueous Synthetic Pathways for Iron Methacrylate Formation
Aqueous synthesis routes often involve the reaction of iron salts with methacrylic acid or methacrylate salts in water. For instance, iron oxide nanoparticles, which can be surface-modified with methacrylate-containing polymers, are frequently synthesized via co-precipitation of Fe²⁺ and Fe³⁺ salts in aqueous media rsc.orgmdpi.com. Another aqueous approach involves the two-stage solution polymerization in water to create magnetic composite polymer particles using acrylic acid and 2-hydroxyethyl methacrylate sciencepublishinggroup.com. Free radical polymerization in water has also been employed to synthesize water-dispersed sulfobetaine (B10348) methacrylate-iron oxide nanoparticle-coated graphene composites mdpi.comdntb.gov.ua.
Non-aqueous synthesis provides alternative routes, particularly for controlling particle morphology and size or for incorporating ligands that are not soluble in water. A non-aqueous sol-gel route involving the reaction of metal alkoxides with carboxylic acids has been described for the synthesis of inorganic clusters, which can bear polymerizable surface groups like methacrylate tuwien.at. Iron(III) acetylacetonate (B107027) in benzyl (B1604629) alcohol has been used in a non-aqueous method to synthesize iron oxide nanoparticles mdpi.com. Some iron-catalyzed polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate, are conducted in organic solvents like toluene (B28343) or o-xylene (B151617) using iron halide complexes with various ligands cmu.eduaalto.firesearchgate.net.
A process for producing iron methacrylate for use as a catalyst involves heating a mixture of metallic iron with a low surface oxygen content and methacrylic acid at temperatures between 95°C and 110°C google.com.
Influence of Iron Precursor Speciation on Product Composition and Structure
The speciation of the iron precursor significantly impacts the outcome of the synthesis, influencing the oxidation state of the iron in the final product and the structural characteristics of the resulting complexes or materials. For the synthesis of iron oxide nanoparticles, the ratio of Fe(III) to Fe(II) precursors in co-precipitation methods is crucial for forming magnetite (Fe₃O₄) rsc.org. The choice between using FeCl₂ or FeSO₄ as iron precursor compounds in the synthesis of whey peptide-iron complexes was shown to affect the dynamics of the interaction, although the primary iron-binding site remained the carboxylate groups nih.gov.
Studies on ion-imprinted polymers using Fe(III) as a template have shown that the concentration of Fe(III) ions during synthesis can influence the chemical imprinting and the adsorptive capacity of the polymer mdpi.com. The nature of the iron salt can also play a role in the formation of iron(III)-oxo clusters with methacrylate ligands tuwien.at.
Role of Ligand Stoichiometry and Reaction Parameters in Complexation Control
The stoichiometric ratio of the methacrylate ligand (or related monomers) to the iron precursor is a critical parameter in controlling the complexation and the properties of the synthesized material. In the synthesis of ion-imprinted polymers for Fe(III), varying the mole ratio of the functional monomer (like methyl methacrylate or methacrylic acid) to the iron template influenced the adsorption performance and capacity researchgate.netresearchgate.netaip.org. For instance, an optimal ratio of functional monomer to Fe(III) ions was determined to significantly affect the adsorption performance of the resulting polymer researchgate.net.
Advanced Strategies for Functionalization of Methacrylate Ligands in Iron Complexes
Functionalization strategies aim to tailor the properties of iron methacrylate compounds or materials by modifying the methacrylate ligand or introducing additional coordinating species.
Incorporation of Auxiliary Ligands for Tuned Coordination Environments
The incorporation of auxiliary ligands alongside methacrylate can significantly tune the coordination environment around the iron center, thereby influencing the complex's stability, reactivity, and catalytic activity. In iron-mediated ATRP of methyl methacrylate, the nature and structure of various nitrogen or phosphorus-containing ligands coordinated to the iron center play a crucial role in controlling the polymerization rate and molecular weight distribution cmu.eduaalto.firesearchgate.netrsc.orgmdpi.comresearchgate.net. For example, the bulkiness and electron-donating strength of tetradentate nitrogen ligands affected the efficiency and control of methyl methacrylate polymerization catalyzed by iron(II) complexes aalto.firesearchgate.net.
Different ligands, such as phosphines, amines, and N-heterocyclic carbenes, have been explored in conjunction with iron halides for ATRP of methacrylate monomers cmu.eduresearchgate.netmdpi.commdpi.com. The choice of ligand influences the redox potential of the iron complex, which is important for the ATRP mechanism cmu.eduaalto.fi. Amine-bis(phenolate) iron(III) complexes with electron-withdrawing or alkyl substituents on the aromatic groups showed different levels of control in the polymerization of methacrylate monomers mdpi.com.
Surface Modification Techniques for Iron Methacrylate-Containing Nanostructures
Surface modification is a key strategy for tailoring the properties of iron-containing nanostructures that incorporate methacrylate-based polymers or ligands, particularly for applications requiring specific surface chemistry, stability, or dispersibility. Iron oxide nanoparticles are frequently surface-modified with polymers, including those derived from methacrylate, to improve their biocompatibility, stability in aqueous media, and to enable further functionalization rsc.orgsciencepublishinggroup.commdpi.comdntb.gov.uaresearchgate.netacs.orgtandfonline.comresearchgate.netacs.org.
Techniques like grafting-from atom transfer radical polymerization (ATRP) have been used to grow poly(methyl methacrylate) brushes from the surface of iron oxide magnetic nanoparticles researchgate.net. This approach allows for control over the graft density and molecular weight of the grafted polymer chains researchgate.net. Another method involves the assembly of poly(methacrylic acid) onto modified iron oxide nanoparticles via free-radical copolymerization acs.org.
Surface modification with molecularly imprinted polymers (MIPs) using methyl methacrylate as a functional monomer has been applied to superparamagnetic iron oxide nanoparticles for selective detection applications tandfonline.comtandfonline.comscispace.com. This involves creating recognition sites on the nanoparticle surface complementary to a template molecule. The encapsulation of iron oxide nanoparticles within hybrid silica (B1680970)/methacrylate nanospheres is another surface modification technique rsc.org.
The choice of surface ligands or coating agents for iron oxide nanoparticles is crucial for their colloidal stability and can also influence their size and shape during synthesis acs.org. Amphiphilic oligomers have been used as surface coating agents to prepare water-soluble iron oxide nanocrystals for the synthesis of composites researchgate.net.
Table 1: Examples of Synthesis and Functionalization Approaches
| Approach | Iron Species/Precursor(s) | Methacrylate Component(s) | Key Outcome/Application | Reference(s) |
| Aqueous Co-precipitation | Fe²⁺, Fe³⁺ salts | Methacrylate-containing polymers (e.g., PMAA) | Iron oxide nanoparticles, magnetic composites | rsc.orgsciencepublishinggroup.comnih.govacs.org |
| Non-Aqueous Sol-Gel | Metal alkoxides, Iron(III) nitrate (B79036) | Methacrylate-modified clusters | Cluster-reinforced polymers | tuwien.at |
| Reaction of Metallic Iron with Methacrylic Acid | Metallic Iron | Methacrylic acid | Iron methacrylate (catalyst precursor) | google.com |
| Iron-Mediated ATRP | Fe(II)/Fe(III) halides, Fe(III) acetylacetonate | Methyl methacrylate, functional methacrylates | Controlled polymerization of methacrylates | cmu.eduaalto.firesearchgate.netrsc.orgmdpi.comresearchgate.net |
| Surface Grafting (e.g., ATRP) | Iron oxide nanoparticles | Methyl methacrylate (as polymer brushes) | Functionalized magnetic nanoparticles | researchgate.net |
| Surface Coating/Encapsulation | Iron oxide nanoparticles | Poly(methacrylic acid), hybrid silica/methacrylate | Stable, dispersible nanoparticles, composites | rsc.orgsciencepublishinggroup.commdpi.comdntb.gov.uaacs.orgresearchgate.net |
| Formation of Molecularly Imprinted Polymers on Surface | Superparamagnetic iron oxide nanoparticles | Methyl methacrylate (functional monomer) | Selective detection materials | tandfonline.comtandfonline.comscispace.com |
| Incorporation of Auxiliary Ligands in ATRP Catalysts | Iron(II)/Fe(III) complexes | N, P-containing ligands (auxiliary) | Tuned catalytic activity and polymerization control | cmu.eduaalto.firesearchgate.netrsc.orgmdpi.comresearchgate.net |
Table 2: Influence of Monomer to Template Ratio in Fe(III)-IIP Synthesis
| Monomer to Template Mole Ratio | Adsorption Capacity (mg/g) | pH for Optimum Adsorption | Contact Time for Optimum Adsorption (minutes) | Relative Selectivity (Fe(III)/Cr(III)) | Relative Selectivity (Fe(III)/Ag(I)) | Reference |
| 1:1 | - | - | - | - | - | researchgate.net |
| 2:1 | 122.264 | 5 | 60 | 3.41 | 0.707 | researchgate.netaip.org |
| 3:1 | - | - | - | - | - | researchgate.net |
Note: Data in Table 2 is specifically for Fe(III)-imprinted polymers using methyl methacrylate or methacrylic acid as the functional monomer.
Table 3: Effect of Ligand Structure on Iron-Catalyzed Methyl Methacrylate ATRP
| Ligand Type | Influence on Polymerization | Reference(s) |
| Tetradentate Nitrogen Ligands (Bulky) | Efficient catalysis, controlled polymerization up to high conversion | aalto.firesearchgate.net |
| Tetradentate Nitrogen Ligands (Very Bulky) | Decreased rate and loss of control | aalto.firesearchgate.net |
| Tetradentate Nitrogen Ligands (Cyclohexane bridge) | Less efficient | aalto.firesearchgate.net |
| Amine-bis(phenolate) (Electron-withdrawing) | Well-controlled polymerization | mdpi.com |
| Amine-bis(phenolate) (Alkyl substituted) | Uncontrolled results | mdpi.com |
| Phosphine (B1218219) ligands (Electron-donating) | Increased activity | cmu.edumdpi.com |
| Imidazolylidene ligands | Highly reactive and efficient catalysis | cmu.edu |
Advanced Characterization Techniques for Iron Methacrylate Systems
Spectroscopic Analysis for Structural Elucidation and Compositional Determination
Spectroscopy is a powerful tool for probing the atomic and molecular characteristics of iron methacrylate (B99206). By analyzing the interaction of the compound with electromagnetic radiation, it is possible to gain fundamental information about its chemical bonding, the oxidation state of the iron center, and the local environment of its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution and the solid state. wikipedia.org For iron methacrylate, ¹H and ¹³C NMR would be employed to probe the environment of the methacrylate ligand. The chemical shifts of the protons and carbons in the methacrylate group provide information about their electronic environment and connectivity within the molecule. compoundchem.comoregonstate.edu
In a hypothetical analysis of a diamagnetic iron(II) methacrylate complex, the proton signals for the vinyl group (H₂C=), the methyl group (-CH₃), and the ester moiety would be observed at specific chemical shifts. compoundchem.com The coordination of the methacrylate ligand to the iron center would be expected to cause a shift in these signals compared to the free methacrylic acid or its simple esters. nih.gov This is due to the influence of the metal ion on the electron density distribution within the ligand.
However, many iron compounds, particularly those containing iron(III), are paramagnetic. This property can lead to significant broadening and shifting of NMR signals, making interpretation more complex. nih.gov The interaction of the nuclear spins with the unpaired electrons of the paramagnetic center can cause rapid relaxation, resulting in peaks that are too broad to be observed or are shifted far outside the typical spectral window. Despite these challenges, in some cases, the paramagnetic shifts can provide valuable information about the geometry of the complex and the spin distribution.
| Nucleus | Functional Group in Methacrylate | Typical Chemical Shift (δ, ppm) | Expected Influence of Iron Coordination |
|---|---|---|---|
| ¹H | Vinyl Protons (C=CH₂) | 5.5 - 6.5 | Shift downfield or upfield depending on the nature of the Fe-O bond and potential paramagnetic effects. |
| ¹H | Methyl Protons (-CH₃) | 1.8 - 2.5 | Shift in position due to changes in electronic environment. |
| ¹³C | Carbonyl Carbon (C=O) | 165 - 175 | Significant shift upon coordination, indicative of changes in the C=O bond order. |
| ¹³C | Vinylic Carbons (C=CH₂) | 120 - 140 | Shifts reflecting changes in π-electron density upon coordination. |
| ¹³C | Methyl Carbon (-CH₃) | 18 - 25 | Less sensitive but may show slight shifts. |
Infrared (IR) spectroscopy is a widely used technique to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. compoundchem.com In the context of iron methacrylate, IR spectroscopy is particularly useful for confirming the presence of the methacrylate ligand and for probing its coordination mode to the iron center. preprints.orgresearchgate.net
The IR spectrum of the methacrylate ligand is characterized by several key absorption bands. spectroscopyonline.comerpublications.com The most informative of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The position of these bands is highly sensitive to the way the carboxylate group binds to the metal ion. For instance, in free methacrylic acid, a strong C=O stretching band is observed around 1700-1730 cm⁻¹. spectroscopyonline.com Upon deprotonation and coordination to iron, this band is replaced by two distinct bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretches, typically in the ranges of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.
The difference in wavenumber (Δν) between the asymmetric and symmetric stretching vibrations can provide insight into the coordination mode of the carboxylate ligand. A large separation (Δν > 200 cm⁻¹) is often indicative of a monodentate coordination, where the ligand binds to the iron through only one of the oxygen atoms. A smaller separation (Δν < 150 cm⁻¹) suggests a bidentate coordination mode, which can be either chelating (binding to a single iron atom) or bridging (linking two iron atoms). In one study, the C=O stretching vibration of a pyridinone ring shifted from 1630 cm⁻¹ to 1600 cm⁻¹ upon complexation with iron(III), indicating metal-to-oxygen bonding. utwente.nl
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand/Ester | Expected Wavenumber (cm⁻¹) in Iron Methacrylate | Significance |
|---|---|---|---|
| C-H stretch (sp² and sp³) | 2950 - 3100 | 2950 - 3100 | Confirms the presence of the methacrylate alkyl and vinyl groups. preprints.org |
| C=O stretch (in acid/ester) | 1700 - 1730 | N/A (Replaced by COO⁻ stretches) | Disappearance indicates deprotonation and coordination. spectroscopyonline.com |
| Asymmetric COO⁻ stretch (νₐₛ) | N/A | 1540 - 1650 | Indicates carboxylate coordination to the iron center. |
| Symmetric COO⁻ stretch (νₛ) | N/A | 1400 - 1450 | Indicates carboxylate coordination to the iron center. |
| C=C stretch | 1630 - 1640 | 1630 - 1640 | Confirms the presence of the vinyl group. erpublications.com |
| C-O stretch | 1140 - 1240 | Shifts upon coordination | Further evidence of metal-ligand interaction. spectroscopyonline.com |
| Fe-O stretch | N/A | 400 - 600 | Direct evidence of the iron-oxygen bond. researchgate.net |
This table summarizes characteristic IR absorption bands for methacrylate and their expected behavior upon coordination to an iron center, based on general principles of coordination chemistry and data from related compounds. preprints.orgspectroscopyonline.comerpublications.comutwente.nlresearchgate.net
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the electronic state and local atomic environment of a selected element. wikipedia.orgresearchgate.net For iron methacrylate, XAS at the iron K-edge (around 7112 eV) is highly valuable for determining the oxidation state of the iron (Fe(II) vs. Fe(III)) and for characterizing its coordination geometry. uj.edu.pl The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). taylorandfrancis.com
The XANES region, which encompasses the absorption edge and features up to ~50 eV above it, is sensitive to the oxidation state and coordination symmetry of the absorbing atom. researchgate.nettaylorandfrancis.com The energy of the absorption edge shifts to higher values as the oxidation state of the iron increases. nih.gov Therefore, by comparing the edge position of an iron methacrylate sample to that of known iron standards (e.g., FeO for Fe(II) and Fe₂O₃ for Fe(III)), the oxidation state can be determined. Furthermore, the intensity and position of pre-edge features, which arise from transitions to unoccupied d-orbitals, can provide information about the coordination environment (e.g., tetrahedral vs. octahedral symmetry). uj.edu.pl
The EXAFS region, extending several hundred eV above the edge, contains oscillatory structures that result from the scattering of the outgoing photoelectron by neighboring atoms. researchgate.net Analysis of the EXAFS spectrum can yield quantitative information about the local structure around the iron atom, including the type of neighboring atoms (e.g., oxygen from the carboxylate), their distance from the iron atom (Fe-O bond length), and the number of nearest neighbors (coordination number). nih.govorientjchem.org This makes EXAFS a powerful tool for elucidating the local geometric structure of iron methacrylate, even in non-crystalline or amorphous materials.
| Technique/Region | Information Derived | Example Finding for Iron Carboxylate Systems |
|---|---|---|
| XANES (Edge Position) | Iron Oxidation State | Edge energy shift of ~1-2 eV to higher energy for Fe(III) compared to Fe(II). nih.gov |
| XANES (Pre-edge Features) | Coordination Symmetry | Intensity of the 1s → 3d pre-peak is sensitive to the degree of centrosymmetry (e.g., higher for distorted or non-centrosymmetric sites). uj.edu.pl |
| EXAFS | Coordination Number | Can distinguish between 4-coordinate and 6-coordinate iron centers. |
| EXAFS | Bond Distances | Typical Fe-O bond lengths in iron carboxylates are in the range of 1.9-2.1 Å. nih.gov |
This table illustrates the type of information that can be obtained from XAS analysis. The example findings are based on data for general iron complexes and carboxylates, as specific data for iron methacrylate was not available in the provided search results. uj.edu.plnih.gov
Diffractometric and Microscopic Characterization of Materials
While spectroscopic methods probe the molecular level, diffractometric and microscopic techniques are crucial for understanding the long-range order and macroscopic morphology of iron methacrylate materials. These methods provide essential information on crystallinity, phase purity, particle size, and shape.
X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and determining their structural properties. libretexts.org When X-rays are directed at a crystalline material, they are diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted beams produce a unique pattern that serves as a fingerprint for a specific crystalline phase. libretexts.org
For an iron methacrylate sample that is crystalline, powder XRD could be used to:
Identify the crystalline phase: By comparing the experimental diffraction pattern to databases like the International Centre for Diffraction Data (ICDD), the specific crystalline form of iron methacrylate can be identified.
Determine phase purity: The presence of sharp peaks corresponding to a single phase would indicate a pure crystalline sample, while the appearance of additional peaks would suggest the presence of impurities or other crystalline phases.
Calculate lattice parameters: The positions of the diffraction peaks (in terms of the diffraction angle, 2θ) are related to the spacing between crystal planes (d-spacing) through Bragg's Law. From a full analysis of the peak positions, the dimensions and angles of the unit cell can be determined.
Estimate crystallite size: The width of the diffraction peaks is inversely related to the size of the crystalline domains. The Scherrer equation can be used to estimate the average crystallite size from the peak broadening. naturalspublishing.com
It is important to note that the absence of sharp peaks in an XRD pattern, and the presence of only broad humps, would indicate that the material is amorphous, lacking long-range atomic order. Many coordination polymers and metal-organic compounds can be prepared in an amorphous or poorly crystalline state. For iron-containing samples, the choice of X-ray source is critical; using copper radiation can lead to high fluorescence and a poor signal-to-noise ratio, while cobalt radiation is often more suitable. wur.nl
| Parameter | Information Obtained from XRD | Example Data for an Iron Compound (α-Fe) |
|---|---|---|
| Peak Position (2θ) | d-spacing (interplanar distance) | 44.585°, 64.980°, 82.297° naturalspublishing.com |
| Miller Indices (hkl) | Crystal Plane Orientation | (110), (200), (211) naturalspublishing.com |
| Peak Intensity | Information on atomic arrangement in the unit cell | Relative intensities help in phase identification. |
| Peak Width (FWHM) | Crystallite Size Estimation | Can be used in the Scherrer equation to calculate average particle diameter. naturalspublishing.com |
This table provides an example of the data obtained from an XRD pattern, using metallic iron as an illustration to show the relationship between 2θ, d-spacing, and Miller indices. naturalspublishing.com Specific XRD data for iron methacrylate is not widely reported in the provided sources.
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. mdpi.com It works by scanning a focused beam of electrons over a sample's surface and detecting the signals produced, primarily secondary electrons, which generate an image of the surface features.
In the study of iron methacrylate systems, SEM is invaluable for characterizing the physical attributes of the synthesized material, especially when it is in the form of a powder, nanoparticles, or a composite. Key information that can be obtained from SEM analysis includes:
Particle Size and Size Distribution: SEM images allow for the direct measurement of the dimensions of individual particles. By analyzing a statistically significant number of particles, an average particle size and the size distribution can be determined. mdpi.comnih.gov
Morphology and Shape: The technique reveals the shape of the particles, which can be spherical, rod-like, plate-like, or irregular. researchgate.net The surface texture, such as smoothness or roughness, can also be observed.
Aggregation and Dispersion: SEM can show the extent to which primary particles are agglomerated or aggregated into larger clusters. mdpi.com In composite materials, it can be used to assess how well the iron methacrylate particles are dispersed within a polymer matrix.
Often, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique that can identify the elemental composition of the sample. researchgate.netmdpi.com By focusing the electron beam on a specific feature in the SEM image, EDX can confirm the presence of iron, oxygen, and carbon, thereby verifying that the observed particles are indeed composed of iron methacrylate.
| System | Morphological Features Observed | Average Particle Size | Reference Finding |
|---|---|---|---|
| Iron Oxide Nanoparticles | Agglomerated, irregular appearance | 30-56 nm | researchgate.netmdpi.com |
| Hollow Iron Particles | Spherical, hollow structures with wall thickness of 200-500 nm | 0.6 - 1.0 µm | nih.gov |
| Polymer-Iron Oxide Composites | Homogeneous distribution of iron oxide on graphene sheets | N/A (Dispersion analysis) | mdpi.com |
| Magnetic Poly(glycidyl methacrylate) Microparticles | Discrete, non-aggregated spherical particles | Micron-sized | epa.govresearchgate.net |
This table summarizes morphological data from SEM studies on various iron-containing and/or methacrylate-based systems, illustrating the type of information that can be obtained. researchgate.netmdpi.commdpi.comnih.govepa.govresearchgate.net
Transmission Electron Microscopy (TEM) for Nanoscale Architectural Elucidation
Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the nanoscale architecture of iron methacrylate systems. uky.edu By providing high-resolution, real-space images, TEM offers unparalleled insights into the morphology, size distribution, and spatial arrangement of nanoparticles, as well as the intricate details of complex structures like core-shell and multi-core systems. uky.edumdpi.com
TEM analysis allows for the precise measurement of primary particle size and the characterization of their shape, which can range from spherical to polyhedral. researchgate.net For instance, in studies of hybrid iron-based nanoparticles used in conjunction with methacrylate polymerization, TEM has been used to confirm particle sizes of approximately 20 nm. mdpi.com Beyond individual particles, TEM reveals the degree of aggregation and dispersion within a matrix. Observations can distinguish between well-dispersed nanoparticles and large agglomerated structures, providing critical information that correlates with the material's bulk properties. mdpi.comresearchgate.net
A particularly powerful application of TEM is in the elucidation of core-shell architectures, which are common in advanced iron-based materials designed for specific functionalities. mdpi.com TEM micrographs can clearly differentiate between the electron-dense iron-containing core and the surrounding, often lighter, polymer or silica (B1680970) shell. researchgate.net This allows for the precise measurement of both the core diameter and the shell thickness. Research on iron-oxide cores encapsulated within silica shells has demonstrated the ability to control these dimensions, with core sizes tailored to be in the range of 3.5 to 8 nm and shell thicknesses varying between approximately 3 and 6 nm. mdpi.com
Advanced TEM techniques can further resolve the internal structure of these nanoparticles. Studies on iron oxide/silica core-shell particles have revealed complex, multi-layered architectures consisting of an inner core, an outer core, an interphase layer, and the exterior shell. researchgate.net In-situ TEM allows for the direct observation of dynamic processes, such as the structural and phase transformations of nanomaterials under specific conditions, providing a deeper understanding of their formation and stability. uky.edunih.gov
The quantitative data extracted from TEM images are crucial for establishing structure-property relationships. This information is often presented in detailed tables and size distribution plots to provide a statistical understanding of the nanoscale architecture. mdpi.com
Research Findings on Nanoscale Architecture of Iron-Based Core-Shell Particles by TEM
| Material System | Architectural Feature | Dimension (nm) | TEM Observation Summary | Reference |
|---|---|---|---|---|
| Iron-Oxide Core @ Silica Shell | Core Diameter | 3.5 - 8.0 | Core size can be precisely controlled by adjusting synthesis parameters. | mdpi.com |
| Iron-Oxide Core @ Silica Shell | Shell Thickness | ~3.0 - 6.0 | Shell thickness is tunable, impacting the overall particle size and iron mass fraction. | mdpi.com |
| Ag/Fe Nanoparticles for Methyl Methacrylate Polymerization | Particle Size | ~20 | Observed particle size of the hybrid magnetic nanoparticles. Also used to assess aggregation. | mdpi.com |
| Nanoscale Iron Particles | Particle Size | 60 - 80 | Particles were found to be largely spherical, with some forming chain-like aggregates. | researchgate.net |
| Fe3O4/γ-Fe2O3 @ Silica Core-Shell Nanoparticles | Crystallite Size | Not specified | Revealed a complex structure with a Fe3O4 inner core and a γ-Fe2O3 outer core. | researchgate.net |
Polymerization Chemistry Mediated by Iron Methacrylate Systems
Atom Transfer Radical Polymerization (ATRP) Utilizing Iron Catalytic Species
ATRP is a well-established technique for achieving controlled/living radical polymerization by exploiting a reversible equilibrium between dormant polymer chains and active radical species, mediated by a transition metal catalyst. Iron complexes function in this capacity, facilitating the transfer of a halogen atom between the dormant polymer chain end and the iron center.
The mechanism of iron-mediated ATRP of methacrylates, such as methyl methacrylate (B99206) (MMA), involves a redox cycle between two oxidation states of the iron catalyst. This cycle is fundamental to the controlled nature of the polymerization.
In iron-mediated ATRP, the catalytic cycle primarily involves the interconversion between iron in its lower oxidation state, typically Fe(II), and its higher oxidation state, Fe(III) cmu.edumdpi.com. The Fe(II) complex acts as the activator, reacting with a dormant polymer chain end (Pn-X, where Pn is the polymer chain and X is the halogen atom) to generate a propagating radical (Pn•) and an Fe(III)-X species (the deactivator) cmu.educmu.edu.
The equilibrium between activation and deactivation is depicted as follows:
Pn-X + Fe(II)Lz <=> Pn• + X-Fe(III)Lz
Here, L represents the coordinating ligand(s) and z indicates the number of ligands. The propagating radical Pn• then adds to monomer molecules, leading to chain growth. The key to control in ATRP lies in the rapid and reversible deactivation step, where the propagating radical reacts with the Fe(III)-X species to regenerate the dormant species and the Fe(II) activator cmu.educmu.edu. This dynamic equilibrium maintains a low concentration of active radicals, minimizing irreversible termination reactions and allowing for controlled chain growth.
Different iron salts, such as FeBr₂ and FeCl₃, are commonly employed as catalyst precursors, participating in these redox cycles cmu.edu. For instance, FeBr₂ can act as the initial Fe(II) species, while FeBr₃ can serve as an Fe(III) source or be generated during the catalytic cycle cmu.edu.
The nature of the ligand coordinating to the iron center significantly influences the activity and control of the ATRP process cmu.edumdpi.comcmu.edu. Ligands affect the redox potential of the iron complex, its stability, and its solubility, all of which impact the activation and deactivation rates.
A variety of coordinating ligands have been explored for iron-catalyzed ATRP of methacrylates, including bipyridine derivatives, phosphines, and multidentate amines cmu.educmu.edu. For example, 2,2'-bipyridine (B1663995) (bipy) and its derivatives have been widely used cmu.edu. Triphenylphosphine (B44618) (PPh₃) is another ligand that has shown effectiveness in iron-catalyzed MMA polymerization cmu.edumdpi.commdpi.comaalto.fi. Multidentate nitrogen ligands like pentamethyldiethylenetriamine (PMDETA) have also been employed and can provide desired reactivity aalto.fiacs.org.
The structure of the ligand can influence both the polymerization rate and the molecular weight distribution of the resulting polymer cmu.edu. Electron-donating ligands can increase the electron density on the iron center, potentially facilitating the activation step (Fe(II) to Fe(III)). Conversely, electron-withdrawing ligands can influence the deactivation step. Studies have shown that the polymerization rate and control are affected by the specific coordinating ligands used with iron halide complexes cmu.edu. For instance, the use of different phosphine (B1218219) ligands with FeBr₂ has demonstrated varying degrees of control over MMA polymerization mdpi.com.
In some cases, polar solvents like N,N-dimethylformamide (DMF) have been shown to act as ligands, stabilizing the iron catalyst and enabling controlled ATRP even in the absence of additional ligands mdpi.comsjtu.edu.cn.
The initiator efficiency, which is the fraction of initiator molecules that successfully start a polymer chain, is crucial for achieving polymers with predetermined molecular weights and narrow polydispersities. An efficient initiator rapidly generates radicals that participate in the ATRP equilibrium. The structure of the alkyl halide initiator, particularly the nature of the alkyl group and the halogen atom, influences the strength of the carbon-halogen bond and thus the ease of activation by the iron catalyst.
Research has investigated the effect of different initiators on the polymerization of methacrylates catalyzed by iron complexes. For example, studies have compared the performance of different bromo-initiators in iron-catalyzed MMA polymerization acs.org. The initiator selection impacts the polymerization rate and the degree of control achieved nih.gov.
Furthermore, some iron-catalyzed ATRP systems can be initiated in situ, sometimes even without the addition of a conventional alkyl halide initiator, for instance, through photoreduction of an Fe(III) species generating initiating radicals sjtu.edu.cnnih.gov.
Iron complexes enable controlled/living radical polymerization of methacrylates by establishing a dynamic equilibrium between dormant and active species, characteristic of ATRP. This control allows for the synthesis of polymers with targeted molecular weights and low polydispersities.
A key feature of controlled radical polymerization is the ability to synthesize polymers with a narrow molecular weight distribution, indicated by a low polydispersity index (PDI = Mw/Mn, where Mw is the weight-average molecular weight and Mn is the number-average molecular weight), ideally close to 1.0. Iron-mediated ATRP of methacrylates has demonstrated the capability to produce polymers with relatively narrow PDIs, typically in the range of 1.1 to 1.5, depending on the specific catalytic system and reaction conditions cmu.eduaalto.fisjtu.edu.cnmdpi.com.
The controlled nature of the polymerization also manifests in a linear increase in the polymer's number-average molecular weight (Mn) with monomer conversion cmu.edusjtu.edu.cnacs.orgscirp.org. This linear relationship indicates that the number of active chains remains relatively constant throughout the polymerization, and chain growth proceeds in a controlled manner. The ability to predict and control the molecular weight is a significant advantage for tailoring polymer properties for specific applications.
Achieving narrow polydispersity and good molecular weight control in iron-mediated ATRP of methacrylates is dependent on several factors, including the catalyst concentration, the ligand structure, the initiator efficiency, temperature, and solvent mdpi.comcmu.edusjtu.edu.cn. Optimized conditions are necessary to ensure that the activation-deactivation equilibrium is sufficiently fast to minimize termination reactions while allowing for efficient chain growth from a relatively constant number of active centers.
Principles of Controlled/Living Radical Polymerization with Iron Complexes
Synthesis of Polymers with Defined Architectures and End-Group Functionality
Iron-catalyzed ATRP enables the synthesis of polymers with controlled molecular weights, narrow molecular weight distributions, and defined end-group functionality. mdpi.comcmu.edu This control is attributed to the reversible activation and deactivation of polymer chains through the transfer of a halogen atom between a dormant polymer chain end and the iron catalyst. cmu.eduacs.org The process maintains a low concentration of propagating radicals, minimizing irreversible termination reactions. rsc.orgcmu.edu
Studies have shown that iron halide complexes, such as FeCl2(PPh3)2, can induce living radical polymerization of methyl methacrylate (MMA) in conjunction with organic halides as initiators, yielding polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn = 1.1–1.5). cmu.educmu.eduacs.org The molecular weight of the resulting polymer can be controlled by the initial ratio of monomer to initiator and the monomer conversion. cmu.edu
The nature of coordinating ligands significantly influences the polymerization rate and molecular weight distribution. cmu.educmu.edu For instance, in the polymerization of MMA with phosphine-based ligands, the introduction of electron-donating groups in the para position of triphenylphosphine increased the activity of the iron catalyst, leading to well-controlled polymerizations with dispersities below 1.2 and high monomer conversions. mdpi.com Conversely, alkyl substituted phosphines resulted in uncontrolled polymerization with high dispersity. mdpi.com Tetradentate amine-bis(phenolate) iron(III) halide complexes have also been reported as highly efficient catalysts for controlled radical polymerization of methacrylates, yielding polymers with low dispersities. researchgate.net
Photoinduced iron-catalyzed ATRP has been developed for controlled polymerization of methacrylate monomers under light irradiation. This technique promotes the generation of the active FeII catalyst and allows for temporal control over polymer chain growth. mdpi.comacs.org
Impact of Solvent Systems and Reaction Conditions on Iron-Catalyzed Polymerizations
Solvent systems and reaction conditions play a crucial role in the efficiency and control of iron-catalyzed methacrylate polymerizations. The polarity of the reaction medium can significantly affect polymerization control. rsc.orgrsc.org For example, polymerizations using ppm levels of iron catalyst in acetonitrile, a more polar solvent, resulted in polymers with larger dispersity values compared to the less polar solvent anisole, which afforded well-controlled polymers with dispersity below 1.2. rsc.orgrsc.org This difference is attributed to a slower rate of deactivation in polar media. rsc.org
The nature of the halogen atom in the initiating system also impacts polymerization control. rsc.orgrsc.org Br-based initiating systems generally result in well-controlled polymerizations of methacrylate monomers, while Cl-based systems can provide limited control due to the high affinity of chlorine to iron, which renders the deactivation less efficient. rsc.orgrsc.org
Reaction temperature is another critical parameter. Studies on the ICAR ATRP of MMA catalyzed by FeCl3·6H2O with triphenylphosphine as a ligand and AIBN as a thermal initiator have investigated the effects of temperature, catalyst concentration, and initiator concentration on the polymerization. acs.org These parameters influence the polymerization rate and the degree of control over molecular weight and dispersity. acs.org
The use of specific solvents that can also act as ligands, such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) in photo-induced Fe-based ATRP of MMA, has shown promising results, enabling relatively fast and well-controlled polymerization even under high target degrees of polymerization. rsc.org
Comparative Studies with Other Transition Metal-Mediated Polymerization Systems
Iron-based catalysts offer distinct advantages compared to other transition metal catalysts commonly used in ATRP, such as copper. Iron is more abundant, less toxic, and more environmentally friendly. mdpi.comrsc.orgmdpi.com While copper-based catalysts are highly efficient for a wide range of monomers, iron catalysts have been primarily applied for the controlled polymerization of methacrylate and styrene (B11656) monomers. mdpi.comresearchgate.net
However, challenges remain in extending iron-catalyzed ATRP to monomers with polar functional groups, which can interact with the catalyst and affect its efficiency. mdpi.com Despite these challenges, iron-based systems have demonstrated comparable or even superior performance in certain applications. For instance, iron-mediated depolymerization of polymethacrylates has shown high conversion rates and fast reaction kinetics, presenting a more economical and environmentally friendly alternative to some previously reported transition-metal catalysts. nsf.govacs.org
Comparative studies highlight the importance of ligand design and reaction conditions in achieving optimal control with iron catalysts, similar to other transition metal systems. mdpi.comresearchgate.net The versatility of coordinating ligands allows for tuning the activity and selectivity of iron complexes for specific methacrylate monomers and desired polymer architectures. cmu.eduacs.org
Free Radical Polymerization in the Presence of Iron Methacrylate Species
While iron complexes are extensively studied in controlled radical polymerization techniques like ATRP, their presence can also influence conventional free radical polymerization of methacrylates. Iron species can act as initiators or modifiers in free radical polymerization depending on their oxidation state and the reaction conditions.
In some instances, higher-oxidation-state iron halides, such as FeX3 (X = Cl, Br), in conjunction with specific ligands, have been employed to initiate living radical polymerization of various vinyl monomers, including MMA, without the need for exogenous reducing agents. researchgate.netresearchgate.net This suggests that redox reactions involving the iron species can generate initiating radicals. researchgate.net
The presence of iron salts can also influence the kinetics of vinyl polymerization in non-aqueous systems. nsf.gov While the direct role of iron methacrylate as a standalone initiator or significant free radical source is less documented compared to its role in controlled radical polymerization, iron species derived from or interacting with methacrylate monomers or polymers can participate in radical processes.
Depolymerization of Polymethacrylates via Iron-Mediated Pathways
Depolymerization of polymethacrylates is gaining increasing relevance in the context of a circular economy, enabling the recovery of monomers from waste plastics. nsf.govacs.org Controlled radical polymerization techniques, such as ATRP, provide an avenue for both polymerization and depolymerization by activating dormant polymer chain ends. nsf.govacs.org Iron-mediated pathways have shown significant promise for the chemical recycling of polymethacrylates. nsf.govacs.orgrsc.org
Application of Iron Salts and Zerovalent Iron in Depolymerization Processes
Iron chloride salts and zerovalent iron (Fe0) have been successfully employed to mediate the depolymerization of polymethacrylates, such as poly(methyl methacrylate) (PMMA) and poly(n-butyl methacrylate) (PBMA), particularly those with terminal chlorine or bromine chain-end functionality. nsf.govacs.orgnih.govutb.cznih.govfigshare.com These processes are typically conducted at elevated temperatures. nsf.govnih.govresearchgate.net
Studies have demonstrated that depolymerization with zerovalent Fe0 as a supplemental activator and reducing agent is highly effective, achieving over 70% conversion at moderate solid polymethacrylate (B1205211) loadings with fast reaction rates. nsf.govacs.orgfigshare.comresearchgate.net The recovered monomer can be isolated through distillation. nsf.govacs.orgfigshare.comresearchgate.netresearchgate.net Iron catalysts are considered more economical and environmentally friendly for depolymerization compared to some other transition-metal catalysts and RAFT chain-transfer agents. nsf.gov
The efficiency of iron-mediated depolymerization can be influenced by the solvent system and the concentration of the iron catalyst and ligand. nih.govrsc.org Optimized conditions have led to high depolymerization efficiencies in relatively short reaction times. nih.govrsc.org
Mechanistic Insights into Iron-Mediated Depolymerization
The mechanism of iron-mediated depolymerization of polymethacrylates often involves the activation of the dormant polymer chain end (e.g., a C-Cl or C-Br bond) by the iron catalyst, regenerating a propagating radical. This radical can then undergo β-scission, leading to the release of monomer units and the formation of a shorter polymer chain with an unsaturated end group. researchgate.netnih.gov
In the context of ATRP-synthesized polymers with halogen end groups, the iron catalyst facilitates the reversible deactivation/activation cycle, which at elevated temperatures favors the depropagation (depolymerization) reaction. nsf.govacs.org The presence of zerovalent iron can act as a supplemental activator and reducing agent, enhancing the depolymerization rate and conversion. nsf.govacs.orgfigshare.comresearchgate.net
The specific iron species involved and the detailed steps of the catalytic cycle in depolymerization are subjects of ongoing research. However, it is understood that the ability of iron to cycle between different oxidation states (e.g., FeII and FeIII) is central to its catalytic activity in both polymerization and depolymerization processes. mdpi.comcmu.edu The efficiency of halogen atom transfer between the polymer chain end and the iron species is critical for controlled depolymerization. rsc.orgrsc.org
The depolymerization process can be influenced by factors such as the nature of the halogen end group, the polymer's molecular weight, and the reaction temperature. nih.gov Higher temperatures generally favor depolymerization due to the thermodynamics of the equilibrium between polymerization and depropagation. nsf.govnih.gov
Engineering of Iron Methacrylate Polymer Composites and Nanocomposites
Methodologies for Incorporating Iron Species into Methacrylate (B99206) Polymer Matrices
The incorporation of iron species into methacrylate polymer matrices can be achieved through several distinct methodologies, each offering specific advantages depending on the desired composite architecture and properties. These methods range from in situ approaches where polymerization occurs in the presence of iron species to ex situ techniques involving the blending of pre-formed components.
In Situ Polymerization Techniques for Composite Formation
In situ polymerization is a widely employed technique for preparing polymer composites and nanocomposites, including those incorporating iron species. This method involves carrying out the polymerization of methacrylate monomers directly in the presence of the iron component. For instance, magnetic iron oxide/poly(methyl methacrylate) (PMMA) nanocomposites with a high loading of homogeneously dispersed nanoparticles have been prepared by copolymerizing methacrylate-monomer-functionalized magnetic iron-oxide nanoparticles with methyl methacrylate (MMA) monomer in a colloidal suspension americanelements.comthegoodscentscompany.com. This one-pot synthesis approach allows for the simultaneous formation of the PMMA matrix and the incorporation of the functionalized nanoparticles americanelements.comthegoodscentscompany.com. In situ radical polymerization has also been used to incorporate iron hydroxyl phosphate (B84403) nanoparticles into PMMA, leading to enhanced thermal stability and char yield of the composites americanelements.com. Another example involves the in situ polymerization of MMA in the presence of iron metal-induced deoxygenated reduced graphene oxide to prepare highly conductive PMMA/rGO composites fishersci.fi. The in situ method can lead to improved filler distribution by utilizing the low viscosity of the polymerization medium for dispersion wikidata.org. Grafting of carbonyl iron with poly(pyrrole-functionalized ethyl methacrylate) also falls under this category.
Research findings demonstrate the effectiveness of in situ polymerization for achieving desirable material properties. For PMMA/FePOH composites prepared via in situ radical polymerization, thermogravimetric analysis (TGA) showed that the thermal stability and char yields were significantly enhanced compared to pure PMMA americanelements.com. For a PMMA composite with 6% FePOH, the heat release capacity was reduced by 48% americanelements.com.
Blending, Solution Casting, and Immersion Methodologies
Blending, solution casting, and immersion are alternative methodologies for creating iron-methacrylate composites. Blending involves physically mixing the polymer matrix with the iron species. Solution casting is a simple technique where the polymer and iron component are dissolved in a common solvent, and the mixture is then cast into a film as the solvent evaporates. This method has been used to prepare organic/inorganic polymer composite films containing PMMA and ferric oxide (Fe₂O₃). The morphology, mechanical, and biological properties of PMMA-based scaffolds have been explored by blending various filler materials into the solution. While straightforward, achieving uniform dispersion through simple blending can be challenging, potentially leading to aggregation of the filler material.
Immersion methodologies involve immersing a pre-formed polymer material in a solution containing the iron species or precursors. One patented method describes preparing metal sulfide (B99878) nanoparticle/polymer composites by immersing a methacrylate polymer molding, containing a distributed metal salt of methacrylic acid, in a saturated alcoholic solution of H₂S. The alcohol swells the polymer, allowing H₂S to react with the metal salt to form metal sulfide nanoparticles within the matrix. This method is applicable to different shapes of macromolecular materials.
Interfacial Chemistry and Stabilization in Iron-Methacrylate Nanocomposites
Controlling the interface between iron nanoparticles and the methacrylate polymer matrix is crucial for achieving stable and well-dispersed nanocomposites with optimal properties. Poor dispersion and agglomeration of nanoparticles can lead to a loss of their unique properties.
Functionalization of Iron Nanoparticles with Methacrylate-Based Monomers
Functionalization of iron nanoparticles with methacrylate-based monomers is a key strategy to improve their compatibility with and dispersion within methacrylate polymer matrices americanelements.comthegoodscentscompany.com. This process involves chemically modifying the surface of the iron nanoparticles by grafting or bonding methacrylate functional groups onto them. For magnetic iron oxide nanoparticles, functionalization with a methacrylate-based monomer allows them to copolymerize with methacrylate monomers like MMA during in situ polymerization americanelements.comthegoodscentscompany.com.
This functionalization creates a strong link between the inorganic nanoparticles and the organic polymer matrix. For example, esterification of hydroxyl groups on ricinoleic acid-coated iron oxide nanoparticles with methacrylic anhydride (B1165640) or methacryloyl chloride can create methacrylate-functionalized nanoparticles that can then copolymerize with MMA americanelements.comthegoodscentscompany.com. Poly(methyl methacrylate) brushes have been grown on the surface of iron oxide magnetic nanoparticles via grafting-from atom transfer radical polymerization, demonstrating a method for functionalizing the nanoparticles with PMMA chains. These grafted polymer chains on the nanoparticle surface provide colloidal stability in the polymer solution and help prevent agglomeration americanelements.comthegoodscentscompany.com.
Characterization of Chemical Bonding and Colloidal Stability at the Iron-Polymer Interface
Functionalization of magnetic iron oxide nanoparticles with methacrylate-based monomers is a common strategy to facilitate their integration into polymer matrices through copolymerization beilstein-journals.orgbeilstein-journals.orgaip.org. This functionalization promotes strong attachment of polymer chains to the nanoparticle surfaces, which is indicated by phenomena such as inhibited iron ion dissolution under acidic conditions beilstein-journals.orgbeilstein-journals.org. The presence of polymer chains strongly bonded to the nanoparticle surface directly contributes to the colloidal stability of the nanoparticles within the polymer solution or matrix beilstein-journals.orgbeilstein-journals.org.
General mechanisms of bonding at metal-polymer interfaces include both chemical and physical interactions. Chemical bonding involves the formation of new chemical bonds, such as covalent bonds, between surface atoms of the metal component and active functional groups of the polymer mdpi.comresearchgate.net. Physical bonding encompasses interactions like van der Waals forces and hydrogen bonding mdpi.comresearchgate.net. The chemical interaction between polymer molecules and the metal surface is considered a crucial factor influencing the bonding performance at the interface researchgate.net. For instance, studies on metal-polymer interfaces have verified the formation of covalent bonds through chemical reactions between functional groups like carboxyl groups in the polymer and metal oxides on the surface researchgate.net. Similarly, the presence of methacrylate carbonyl bonds has been implicated in hydrogen bonding interactions with hydroxyl groups on surfaces like quartz in studies of methacrylate-based monomers at hydrophilic interfaces acs.org.
Colloidal stability is significantly influenced by the presence and characteristics of the polymer layer on the nanoparticle surface. Polymer-grafted nanoparticles exhibit improved colloidal stability compared to those stabilized by small molecules nih.gov. This stability arises from steric and/or electrostatic repulsion provided by the polymer coating nih.gov. Factors such as grafting density and the conformation of the grafted polymer chains play a critical role in achieving effective steric stabilization beilstein-journals.orgacs.orgresearchgate.netnih.gov.
Influence of Iron Incorporation on Polymer Architecture and Nanostructure Formation
The incorporation of iron or iron oxide nanoparticles significantly influences the architecture and nanostructure formation within methacrylate polymer composites. This influence is evident in the synthesis of various hybrid nanostructures, including nanowires and spherical composites.
Synthesis of Hybrid Nanowires and Spherical Composites
Hybrid nanostructures incorporating iron and methacrylate polymers can be synthesized using various techniques. For example, hybrid poly(methyl methacrylate)/iron (PMMA/Fe) nanowires have been synthesized using methods involving externally applied magnetic fields to guide the formation of bamboo-like iron nanowires, followed by polymerization of PMMA scirp.orgresearchgate.net. Hard X-ray synchrotron radiation polymerization has been employed in the synthesis of such hybrid nanowires scirp.org. The resulting iron nanowires can exhibit an oxide layer on their surface, with phases like Fe₂O₃ and Fe₃O₄ potentially coexisting or transforming upon treatment like X-ray irradiation scirp.org.
Spherical composites are another common architecture. Multi-core nanoparticle synthesis approaches, such as controlled precipitation within an oil-in-water emulsion, have been used to trap superparamagnetic iron oxide nanoparticles (SPIONs) within various polymer matrices, including poly(methyl methacrylate) (PMMA) nih.govresearchgate.net. These methods can yield multi-core particles with sizes in the range of 130 to 340 nm nih.govresearchgate.net. Another approach involves the synthesis of iron oxide nanoparticles via methods like coprecipitation, followed by surface modification with silane (B1218182) coupling agents containing methacrylate groups, and subsequent free-radical copolymerization with methacrylate monomers to form a polymer shell acs.org. This can lead to core-shell structures where the iron oxide nanoparticles are encapsulated by a cross-linked polymer network acs.org. Templated synthesis methods, utilizing block copolymers, can also be used to guide the self-assembly of metal nanostructures, including iron, on polymer templates, influencing the resulting nanostructure shape and arrangement uni-bayreuth.denih.gov.
Effects on Polymer Chain Conformation and Grafting Density
The presence of iron-based nanoparticles and the grafting of methacrylate-based polymers onto their surfaces have a notable impact on the conformation of the polymer chains and the achievable grafting density. Grafting density, defined as the number of polymer chains per unit area of the nanoparticle surface, is a critical parameter that influences the behavior of the polymer layer.
At low grafting densities, polymer chains on a surface may adopt a more relaxed, random coil conformation. However, as the grafting density increases, the polymer chains become more crowded and are forced to stretch away from the surface, adopting a "stretched brush" conformation beilstein-journals.orgnih.gov. This change in conformation is significant for properties such as colloidal stability and the interaction of the nanocomposite with its environment beilstein-journals.orgnih.gov.
Research has explored methods to control and quantify the grafting density of methacrylate polymers on nanoparticle surfaces. For instance, surface-initiated atom transfer radical polymerization (ATRP) has been used to grow PMMA brushes from the surface of magnetite nanoparticles functionalized with an initiator nih.govmdpi.com. Grafting densities as high as 0.90 molecules/nm² have been reported for PMMA brushes on magnetite nanoparticles synthesized via ambient temperature ATRP nih.gov. Other studies have reported grafting densities for PMMA on iron surfaces researchgate.net and for different polymers on iron oxide nanorods acs.orgresearchgate.net. The grafting density can be estimated using techniques such as thermogravimetric analysis (TGA) and gel permeation chromatography (GPC) by analyzing the polymer content and molecular weight nih.govmdpi.com.
The efficiency of the initiation process from the nanoparticle surface can influence the final grafting density researchgate.net. Achieving high grafting densities often leads to strong steric stabilization and improved colloidal stability of the nanoparticles nih.gov.
Table 1: Representative Grafting Density Values
| Polymer Type | Nanoparticle Type | Synthesis Method | Grafting Density (chains/nm²) | Reference |
| PMMA | Magnetite | ATRP | ~0.90 | nih.gov |
| PMMA | Iron | Grafting | 0.48 | researchgate.net |
| OPT (PEG-bisphosphonate) | Iron Oxide Nanorods | Adsorption | 2-4 | acs.orgresearchgate.net |
| PCP (Polymethacrylate-PEG) | Iron Oxide Nanorods | Adsorption | 0.2-0.4 | acs.orgresearchgate.net |
Note: Grafting density values can vary significantly depending on the specific materials, synthesis method, and characterization techniques used.
The control over polymer chain conformation and grafting density through the incorporation of iron-based components and tailored synthesis routes is crucial for engineering the desired properties and performance of iron-methacrylate polymer composites and nanocomposites for various applications.
Chemical Interactions and Stability of Iron Methacrylate Systems
Coordination Chemistry of Iron with Methacrylate (B99206) and Co-ligands in Solution and Solid State
The coordination chemistry of iron with methacrylate ligands is a key aspect determining its properties and reactivity. Iron can exist in various oxidation states, most commonly Fe(II) and Fe(III), and its coordination environment is significantly influenced by the nature of the ligands present. Methacrylate acts as an anionic ligand, capable of coordinating to the iron center.
In solution, iron methacrylate complexes can exist in various forms depending on the solvent and the presence of other coordinating species. Studies on iron-catalyzed atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA) have provided insights into the coordination of iron complexes with various ligands, including halide anions, phosphines, and nitrogen-based ligands such as bipyridines and amines. cmu.eduresearchgate.netresearchgate.netacs.orgaalto.fi These ligands influence the polymerization rate and molecular weight distribution, suggesting their direct coordination to the iron center in solution. cmu.eduaalto.fi The activity of iron complexes in ATRP is related to their redox potential, which is influenced by the coordinating ligands. cmu.edu For instance, α-diimines are considered excellent ligands for four-coordinate iron ATRP catalysts due to their ease of preparation and modifiability. cmu.edu
In the solid state, the coordination geometry of iron in methacrylate-containing complexes can vary. X-ray diffraction analysis has been used to determine the solid-state structures of iron(II) complexes with different ligands, revealing geometries such as distorted tetrahedral and trigonal bipyramidal. researchgate.netresearchgate.net Some iron(II) complexes with β-ketiminate ligands have been shown to form dimeric structures in the solid state, bridged by alkoxide or phenolate (B1203915) ligands. rsc.orgrsc.org The solid-state structure can also exhibit temperature-dependent spin-state crossover for certain iron(II) complexes. researchgate.net
The interaction between iron and methacrylate can also be observed in composite materials. For example, in multi-component magnetic suspensions containing iron and poly(methyl methacrylate) (PMMA) powders, the adsorption of iron particles on PMMA ones has been attributed to the formation of coordination compounds. rsc.org Infrared spectroscopy has shown changes in the characteristic peaks of PMMA when interacting with iron particles, indicating an interaction between the surface of PMMA and the iron. rsc.org
Chemical Interactions with Other Chemical Species in Multi-Component Formulations
Iron methacrylate and related iron complexes can interact with various other chemical species when incorporated into multi-component formulations. These interactions are crucial in applications such as polymerization and material composites.
In the context of ATRP, iron complexes interact with initiators (typically alkyl halides) and monomers (such as methyl methacrylate). The process involves a reversible transfer of a halogen atom between the dormant polymer chain end and the iron complex in different oxidation states (Fe(II) and Fe(III)). aalto.fimdpi.com This interaction allows for controlled polymerization.
Ligand Exchange Processes in Mixed Ligand Systems
Ligand exchange is a fundamental process in coordination chemistry that occurs when a coordinated ligand is replaced by another ligand. In systems involving iron methacrylate and other potential ligands, such as those found in multi-component formulations for ATRP, ligand exchange can play a significant role in determining the active catalytic species and influencing the reaction kinetics.
In iron-catalyzed ATRP, the iron center is typically coordinated by the methacrylate monomer and other added ligands. cmu.eduaalto.fi In mixed-ligand systems, it is possible for multiple catalytic species to exist in equilibrium in solution due to ligand exchange processes. cmu.edu The nature and concentration of the coordinating ligands can affect the polymerization rate and molecular weight distribution. cmu.eduaalto.fi For instance, using different phosphine (B1218219) or amine ligands in conjunction with iron halides has been shown to influence the effectiveness of the ATRP process. cmu.eduaalto.fi The ease of access and versatility of coordinating ligands suggest that many organic ligands could be used with transition metal catalysts like iron to control radical polymerization through such exchange processes. cmu.edu
Role in Interfacial Adhesion and Material Integration
Iron methacrylate and related iron species can play a role in interfacial adhesion and the integration of different materials in composite systems. The interaction between iron and methacrylate-containing polymers or surfaces can contribute to the strength and stability of interfaces.
In the context of iron-containing particles within a polymer matrix, the interaction at the interface, potentially involving coordination between the polymer (or its components like methacrylate groups) and the iron surface, can improve interfacial adhesion. researchgate.net Studies on carbonyl iron particles coated with poly(glycidyl methacrylate) have shown that the polymer coating improves the stability of the particles, which can be relevant for their integration into various matrices. researchgate.netresearchgate.net The chemical composition of polymer coatings on iron oxide nanoparticles, including the presence of carboxylate groups from methacrylic acid, has been shown to influence the adsorption and stability of other molecules on the nanoparticle surface, highlighting the importance of interfacial interactions. acs.org
Chemical Stability and Degradation Pathways of Iron Methacrylate Compounds
The chemical stability of iron methacrylate compounds is critical for their application and storage. These compounds can undergo degradation through various pathways influenced by environmental factors such as oxidation and pH. Understanding these pathways is essential for predicting their behavior and developing strategies for stabilization.
Stability under Oxidative and pH-Dependent Conditions
Iron compounds, including those with methacrylate ligands, are susceptible to oxidation due to the facile interconversion between iron oxidation states (e.g., Fe(II) and Fe(III)). Oxidative degradation can lead to changes in the iron center's coordination environment and potentially the breakdown of the methacrylate ligand.
In the context of ATRP, the presence of air (oxygen) can affect the polymerization process mediated by iron complexes, although some systems have shown controlled polymerization even with limited amounts of air. researchgate.net Oxidative stability is a general concern for iron-containing materials. For example, in emulsions fortified with iron, oxidative reactions can be promoted, potentially involving the iron species. nih.gov
Degradation pathways can involve the cleavage of bonds within the methacrylate ligand or the dissociation of the ligand from the iron center. Thermal degradation of poly(alkyl methacrylates) primarily involves random main-chain scission, leading to the formation of methacrylate monomers. polychemistry.com While this describes the polymer degradation, the presence of iron coordinated to methacrylate could influence this process.
Mechanisms of Ligand Dissociation and Metal Ion Speciation
Ligand dissociation is a process where a ligand detaches from the metal center. This can be a step in degradation pathways or part of dynamic equilibrium in solution, particularly in ligand exchange processes. Metal ion speciation refers to the distribution of a metal among various chemical forms in a system.
In iron methacrylate systems, ligand dissociation can occur, leading to the release of methacrylate ligands or other co-ligands from the iron center. This can be influenced by factors such as solvent, temperature, pH, and the presence of competing ligands. Studies on the electron-induced ligand loss from iron tetracarbonyl methyl acrylate (B77674) have shown the possibility of ligand separation from the iron center. nih.govbeilstein-journals.org
Emerging Research Directions and Methodological Innovations in Iron Methacrylate Chemistry
Advanced Strategies for Controlled Polymerization with Iron Precursors for Novel Polymeric Materials
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been explored using iron-based catalysts, including those derived from iron halides and other iron complexes, for the polymerization of methacrylates like methyl methacrylate (B99206) (MMA) cmu.edumdpi.comacs.orgcmu.eduresearchgate.net. Iron is an attractive option due to its abundance, low toxicity, and cost-effectiveness compared to other transition metals commonly used in ATRP, such as copper cmu.edumdpi.comrsc.org.
Research has demonstrated that iron halide complexes, in conjunction with various coordinating ligands such as bipyridines, amines, and phosphines, can mediate the controlled radical polymerization of MMA acs.orgcmu.edu. These systems allow for the synthesis of polymers with controlled molecular weights and relatively narrow molecular weight distributions (Mw/Mn between 1.1 and 1.5), depending on the specific ligands and monomers used cmu.eduacs.orgcmu.edu. The polymerization is believed to proceed via an atom transfer mechanism similar to other ATRP systems, involving the reversible activation and deactivation of dormant polymeric halide chains by the iron species acs.orgcmu.edu.
Different iron-based ATRP techniques have been developed, including classic ATRP, Activators Generated by Electron Transfer (AGET) ATRP, and Initiators for Continuous Activator Regeneration (ICAR) ATRP, all of which have shown efficacy with iron catalysts for (meth)acrylates cmu.edu. For instance, AGET ATRP utilizing an FeCl3/triphenylphosphine (B44618) complex with ascorbic acid as a reducing agent has been successfully applied to MMA polymerization, allowing for control even in the presence of limited air cmu.edu. ICAR ATRP, which uses a lower concentration of the metal catalyst and a thermal initiator, has also been explored with iron catalysts like iron(III) acetylacetonate (B107027) cmu.edumdpi.com.
Photoinduced iron-catalyzed ATRP has also emerged as a strategy for controlled polymerization of methacrylate monomers under light irradiation mdpi.com. This method can facilitate the generation of the active Fe(II) catalyst species mdpi.com. A simplified iron-catalyzed ATRP using only monomer and FeBr3 under UV light irradiation, without conventional alkyl halide initiators or ligands, has been reported mdpi.com.
The scope of monomers in iron-catalyzed ATRP includes various methacrylate and styrene (B11656) monomers mdpi.com. However, challenges exist with monomers containing polar functional groups that can interact with the catalyst mdpi.com. Despite this, controlled polymerization of methacrylic acid has been achieved using heme catalysts mdpi.comacs.org. Controlled polymerization of semi-fluorinated methacrylate monomers has also been demonstrated using FeBr3/TBABr under blue light irradiation, yielding polymers with low dispersities mdpi.com.
Iron-mediated ATRP has also been investigated for the depolymerization of polymethacrylates like poly(methyl methacrylate) (PMMA) and poly(n-butyl methacrylate) (PBMA) acs.orgnsf.gov. This approach is relevant for polymer recycling efforts acs.orgnsf.gov. Depolymerization mediated by iron chloride salts and iron powder at elevated temperatures has shown promising conversion rates, with the recovered monomer obtainable through distillation acs.orgnsf.gov.
Design and Integration of Iron Methacrylate in Complex Multi-Component Hybrid Materials
Iron methacrylate and iron-containing species are being integrated into complex multi-component hybrid materials to impart desired properties. This involves combining the organic methacrylate component with inorganic iron or iron oxide species within a single material structure.
One approach involves the copolymerization of methacrylate monomers with functionalized iron oxide nanoparticles bearing methacrylate-based monomers beilstein-journals.org. This method allows for the preparation of nanocomposites with a high and uniform dispersion of magnetic nanoparticles within a polymer matrix like PMMA beilstein-journals.org. The PMMA chains grafted onto the nanoparticle surface provide colloidal stability and prevent agglomeration during nanocomposite preparation beilstein-journals.org. These hybrid materials can exhibit unique properties, such as magnetic behavior, making them suitable for applications like electromagnetic shielding, magnetic hyperthermia, and potentially in bone cements beilstein-journals.org.
Another strategy involves the synthesis of acrylate-containing organic/inorganic hybrid films where metal constituents, including iron, are integrated into the polymer backbone nih.gov. These materials can be processed using techniques like spin coating and can be made photosensitive, allowing for patterning using UV photolithography nih.gov. The use of metal acrylate (B77674) salt precursors helps in achieving a homogeneous distribution of inorganic particles within the organic matrix nih.gov.
Iron species have also been incorporated into composite fibers for catalytic applications nih.gov. For instance, composite fibers supporting iron species have been developed for catalyzing reactions like the oxidative decolorization of methylene (B1212753) blue nih.gov.
Hybrid inorganic/organic nanoparticles, including those containing iron oxide and silver, have been explored as catalysts for MMA polymerization mdpi.comresearchgate.net. These hybrid catalysts can offer enhanced catalytic activity and easy separation using an external magnetic field mdpi.com.
The integration of iron methacrylate or related iron-methacrylate structures in hybrid materials aims to combine the processability and versatility of polymers with the functional properties of iron, such as magnetic or catalytic activity beilstein-journals.orgmdpi.com.
Computational Chemistry and Theoretical Modeling of Iron Methacrylate Interactions and Reaction Pathways
Computational chemistry and theoretical modeling play a crucial role in understanding the behavior of iron methacrylate and its interactions in various chemical processes, particularly in polymerization and material design. These methods provide insights into reaction mechanisms, energy barriers, and the influence of various factors like solvents and ligands.
Quantum chemical calculations (QCC) are used to study the electronic structure and properties of molecules, including iron complexes, and to predict reaction pathways and energy profiles tdl.orgnih.gov. This is valuable for understanding the initiation and propagation steps in iron-catalyzed radical polymerization of methacrylates acs.orgcmu.edunih.gov.
Molecular dynamics (MD) simulations are employed to study the physical movements and interactions of atoms and molecules in more complex systems, such as the adsorption of molecules on surfaces or the behavior of polymers aidic.itfrontiersin.org. While direct MD simulations of iron methacrylate itself might be limited in the provided context, related studies involve the simulation of interactions between polymers like PMMA and iron surfaces frontiersin.org. Computational studies have also investigated the interaction between hematite (B75146) (an iron oxide) and other molecules, which can be relevant to the behavior of iron-containing nanoparticles in hybrid materials mdpi.com.
Theoretical modeling can also be applied to understand the effect of factors like solvents on polymerization characteristics, such as tacticity in MMA polymerization nih.govugent.be. Solvation models, such as the polarizable continuum model (PCM), are used in conjunction with quantum chemical calculations to account for solvent effects nih.govugent.be.
Computational studies can help in predicting and interpreting experimental results, guiding the design of new catalysts and materials, and gaining a deeper understanding of the fundamental chemical processes involving iron methacrylate or related iron-containing methacrylate systems tdl.orgnih.gov.
Sustainable Synthesis and Processing Methodologies for Iron Methacrylate-Based Materials
The development of sustainable synthesis and processing methodologies for iron methacrylate-based materials is an increasingly important area of research, aligning with the principles of green chemistry. This involves seeking environmentally friendly routes for synthesizing iron methacrylate and incorporating it into materials using sustainable processes.
One aspect of sustainable synthesis involves the production of iron methacrylate itself. Processes for producing iron methacrylate for use as a catalyst have been explored, including methods involving the reaction of metallic iron with methacrylic acid google.com. Optimizing reaction conditions, such as temperature and time, is crucial to achieve high yields and prevent unwanted side reactions like polymerization of methacrylic acid during synthesis google.com. Using metallic iron as a raw material can be more cost-effective and avoid impurities compared to using iron nitrate (B79036) google.com.
In the context of polymerization, the use of iron-based catalysts in ATRP is considered more environmentally friendly and less toxic compared to catalysts based on other transition metals like copper cmu.edumdpi.comrsc.org. Research is focused on developing highly efficient iron catalytic systems that can be used at low concentrations (ppm level) to minimize metal residue in the final polymer product mdpi.com.
Sustainable processing methodologies include techniques that reduce the environmental impact of incorporating iron methacrylate into materials. This can involve developing solvent-free or water-based polymerization systems catalyzed by iron chinesechemsoc.org. The use of techniques like photoinduced polymerization, which can proceed at milder temperatures and potentially with reduced energy consumption, also aligns with sustainable processing mdpi.com.
Furthermore, the recyclability of materials is a key aspect of sustainability. The exploration of iron-mediated depolymerization of polymethacrylates highlights a sustainable approach to chemical recycling, allowing for the recovery of monomers from waste polymers acs.orgnsf.gov.
Q & A
Q. What are the standard protocols for synthesizing iron methacrylate complexes with high purity?
Iron methacrylate synthesis typically involves copolymerization or coordination chemistry approaches. A common method includes:
- Solvent evaporation : Dissolve iron precursors (e.g., FeCl₃) and methacrylate monomers in a polar solvent (e.g., acetone). Stir under nitrogen to prevent oxidation.
- Electroless plating : Coat polymer matrices (e.g., PMMA) with iron oxide via redox reactions, as demonstrated in arsenic adsorption studies .
- Purification : Use Soxhlet extraction with methanol to remove unreacted monomers. Validate purity via FTIR (absence of C=C peaks at 1630 cm⁻¹) and TGA (thermal stability above 200°C) .
Q. Which spectroscopic techniques are most effective for characterizing iron’s coordination environment in methacrylate polymers?
- FTIR : Identifies ligand binding (e.g., shifts in carboxylate peaks at 1550–1650 cm⁻¹) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirms oxidation states (e.g., Fe²⁺ vs. Fe³⁺) via binding energy analysis.
- Mössbauer Spectroscopy : Resolves magnetic and electronic environments of iron nuclei, critical for studying redox-active sites .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported adsorption capacities of iron methacrylate composites for heavy metals?
Discrepancies often arise from variations in:
- Experimental conditions : pH (optimal range: 5–7 for As(III)/As(V)), initial ion concentration, and temperature.
- Material heterogeneity : Differences in iron oxide loading (e.g., 10–30 wt%) and polymer porosity.
- Data modeling : Use both Langmuir (monolayer adsorption) and Freundlich (heterogeneous surface) isotherms to compare fits. For example, Langmuir maximum capacity (Qₘ) for arsenic was 10.031 mg/g in FeO-coated PMMA .
Methodological recommendation : Standardize testing protocols (e.g., ISO 17294-2 for trace metal analysis) and report BET surface area and pore size distribution .
Q. What computational models predict the stability of iron methacrylate in aqueous environments?
- Density Functional Theory (DFT) : Models ligand-iron binding energies and hydrolytic stability.
- Molecular Dynamics (MD) : Simulates polymer degradation under varying pH and ionic strength.
- Key parameters : Solvation free energy, radial distribution functions (RDFs) of water around iron centers .
Data Contradictions and Validation
Q. Why do some studies report conflicting glass transition temperatures (Tg) for iron methacrylate composites?
Variations in Tg (e.g., 35–50°C) arise from:
- Crosslinking density : Higher iron content increases Tg due to restricted polymer chain mobility.
- Sample preparation : Solution-cast films vs. bulk polymerization.
Validation strategy : Conduct Differential Scanning Calorimetry (DSC) at controlled heating rates (e.g., 10°C/min) and compare with TGA-derived decomposition thresholds .
Methodological Frameworks for Experimental Design
Q. How to design experiments to isolate the role of iron in methacrylate-based catalysis?
- Control groups : Synthesize iron-free PMMA to benchmark catalytic activity.
- Kinetic studies : Monitor reaction rates (e.g., peroxide decomposition) via UV-Vis spectroscopy.
- Surface analysis : Use XPS to correlate iron oxidation state with catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
